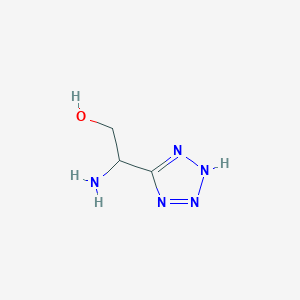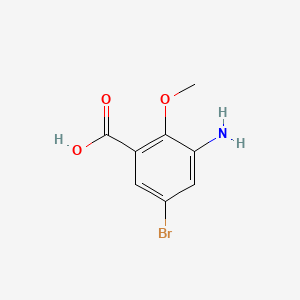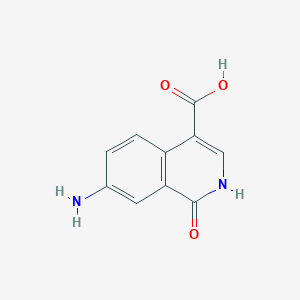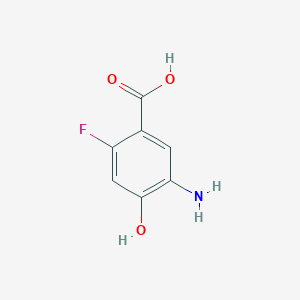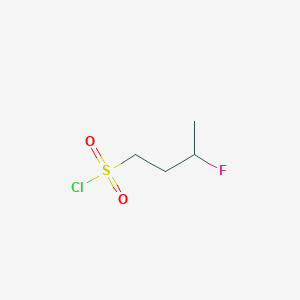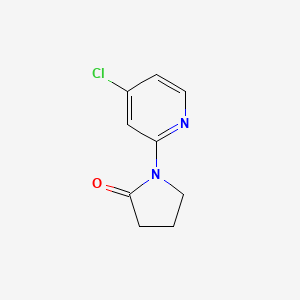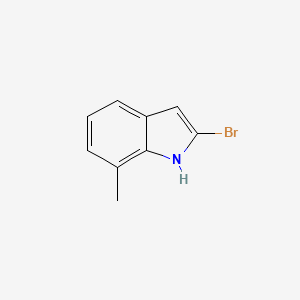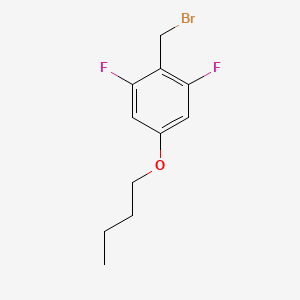
4-Butoxy-2,6-difluorobenzyl bromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Studies on antioxidants, such as those by Munteanu and Apetrei (2021), emphasize the significance of analyzing antioxidant activity through various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methods, based on hydrogen atom transfer and electron transfer, can be applied to evaluate the antioxidant potential of organic compounds, including 4-Butoxy-2,6-difluorobenzyl bromide, if relevant. This research highlights the importance of spectrophotometry in assessing the kinetics of antioxidant reactions, which could be pivotal in determining the antioxidant capacity of various samples, including those containing this compound (Munteanu & Apetrei, 2021).
Brominated Compounds and Their Environmental Impact
Research on brominated flame retardants (BFRs) and their byproducts, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provides insights into the environmental persistence and potential toxicology of brominated organic compounds. Studies by Birnbaum, Staskal, and Diliberto (2003) and others investigate the toxicity profiles of these compounds, which share structural similarities and potential toxic effects with chlorinated analogs. This research could inform environmental and health risk assessments of related compounds, including this compound, especially considering its brominated structure (Birnbaum, Staskal, & Diliberto, 2003).
Analytical Chemistry and Synthetic Applications
The use of synthetic phenolic antioxidants and their environmental occurrence, fate, human exposure, and toxicity, reviewed by Liu and Mabury (2020), demonstrates the analytical approaches and potential concerns associated with synthetic organic compounds. This research underscores the importance of analyzing the environmental behavior and toxicity of synthetic compounds, potentially including this compound, to understand their impact on human health and the environment (Liu & Mabury, 2020).
Safety and Hazards
4-Butoxy-2,6-difluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that benzylic bromides, such as this compound, often target carbon atoms in organic molecules, particularly at the benzylic position .
Mode of Action
4-Butoxy-2,6-difluorobenzyl bromide likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom attached to the bromine atom, leading to the replacement of the bromine atom . This process can occur via two main pathways: SN1 or SN2, depending on the nature of the substrate .
Result of Action
The compound’s ability to participate in nucleophilic substitution reactions suggests it could potentially modify organic molecules, leading to changes in their structure and function .
Biochemische Analyse
Biochemical Properties
4-Butoxy-2,6-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the alkylation of quinazoline-2-thioxo-4-one and the synthesis of 1,3,5-triazine-2,4,6-triones . It has been used in the preparation of new classes of inhibitors for bovine viral diarrhea virus, serving as a surrogate virus for hepatitis C . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . These interactions are crucial for its biochemical activity and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution and free radical bromination . The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular function, contributing to its biochemical activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can vary depending on its stability and degradation rate . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired therapeutic outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors are essential for understanding the compound’s activity and function at the subcellular level.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-butoxy-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBMPQTIHRCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240740 | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-06-2 | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



